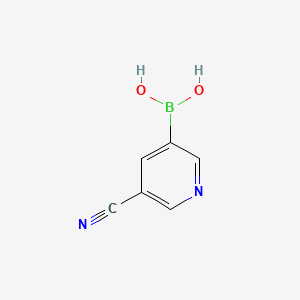

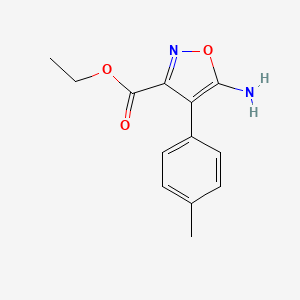

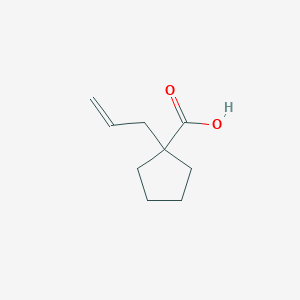

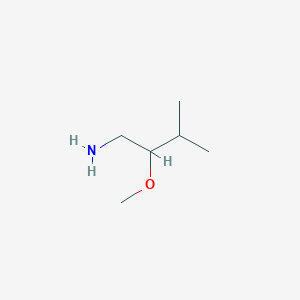

![molecular formula C11H20O3Si B1419551 Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl- CAS No. 144810-01-5](/img/structure/B1419551.png)

Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-

Descripción general

Descripción

Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-, is a specialized organosilicon compound characterized by its unique spirocyclic structure. This compound is notable for its applications in various fields, including materials science, organic synthesis, and potentially in medicinal chemistry. Its molecular formula is C₁₁H₂₀O₃Si, and it has a molecular weight of approximately 228.36 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Carboxamides : Tetrakis(pyridin-2-yloxy)silane, a related silane compound, has been effectively employed as a mild dehydrating reagent in the synthesis of carboxamides from corresponding carboxylic acids and amines. This process achieves good to high yields without requiring basic promoters (Tozawa et al., 2005).

Building Blocks in Organic Synthesis : (Borylmethyl)trimethylsilanes, important in organic synthesis, can be created using a one-pot synthesis from available alkyl-, aryl-, alkoxy-, aryloxy-, and silyl-hydrosilane materials. This process involves Si-H insertion and decarboxylative borylation reactions (Chowdhury et al., 2023).

Applications in Li-ion Batteries : Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and offer stable and high lithium-ion conductivities, suggesting potential in battery technology (Amine et al., 2006).

Gas-phase Polymerization : Gaseous trimethyl(2-propynyloxy)silane undergoes polymerization when exposed to ArF laser photolysis, leading to the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. This represents a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola et al., 1997).

Photoinduced Deprotection and Patterning : Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds have been used for the covalent assembly of siloxane-based photopatternable monolayers. These are effective in generating hydroxyl-terminated monolayers upon UV light exposure, with potential applications in microstructuring and material science (Zubkov et al., 2005).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-, typically involves the reaction

Propiedades

IUPAC Name |

1,4-dioxaspiro[4.5]dec-7-en-8-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-15(2,3)14-10-4-6-11(7-5-10)12-8-9-13-11/h4H,5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKFXRFHCLJKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCC2(CC1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669493 | |

| Record name | [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144810-01-5 | |

| Record name | [(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

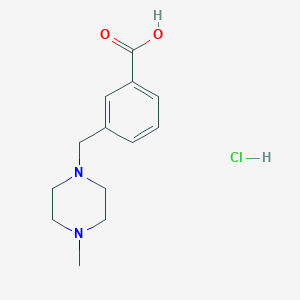

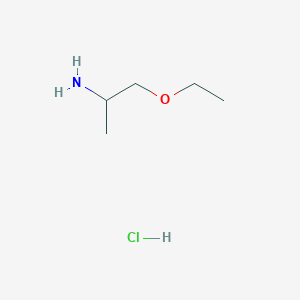

![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)